molecular formula C11H16O3 B062832 2,4-Diethoxybenzyl alcohol CAS No. 181819-52-3

2,4-Diethoxybenzyl alcohol

Cat. No.: B062832
CAS No.: 181819-52-3
M. Wt: 196.24 g/mol
InChI Key: GVURYEOXXOUZQP-UHFFFAOYSA-N
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Description

2,4-Diethoxybenzyl alcohol (CAS 294, per ) is a substituted benzyl alcohol derivative featuring two ethoxy (-OCH₂CH₃) groups at the 2- and 4-positions of the benzene ring. Its molecular formula is C₁₁H₁₆O₃, with a molecular weight of 196.24 g/mol. The ethoxy groups enhance lipophilicity compared to methoxy analogs, which may influence solubility and reactivity .

Properties

CAS No.

181819-52-3

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

(2,4-diethoxyphenyl)methanol

InChI

InChI=1S/C11H16O3/c1-3-13-10-6-5-9(8-12)11(7-10)14-4-2/h5-7,12H,3-4,8H2,1-2H3

InChI Key

GVURYEOXXOUZQP-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)CO)OCC

Canonical SMILES

CCOC1=CC(=C(C=C1)CO)OCC

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and chemical properties of 2,4-diethoxybenzyl alcohol with structurally related compounds:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound 294† C₁₁H₁₆O₃ 196.24 Not reported Enhanced lipophilicity due to ethoxy groups
2,4-Dimethoxybenzyl alcohol 7314-44-5 C₉H₁₂O₃ 168.19 Not reported Common intermediate in oxidation reactions
2,5-Dimethoxybenzyl alcohol 33524-31-1 C₉H₁₂O₃ 168.19 Not reported Reacts with acids to form esters
4-Methoxybenzyl alcohol 105-13-5 C₈H₁₀O₂ 138.16 212–215 Used in pharmaceuticals; moderate hazards
4-Hydroxybenzyl alcohol 623-05-2 C₇H₈O₂ 124.14 260–265 Antioxidant properties; non-hazardous
3-Ethoxy-4-hydroxybenzyl alcohol 4912-58-7 C₉H₁₂O₃ 168.19 Not reported Mixed ethoxy/hydroxy substituents

†CAS inferred from .

Key Observations:
  • Melting Points : Hydroxy-substituted derivatives (e.g., 4-hydroxybenzyl alcohol) exhibit higher melting points due to hydrogen bonding, whereas methoxy/ethoxy analogs have lower or unreported values .
Oxidation Behavior:

Benzyl alcohols are frequently oxidized to aldehydes or ketones. For example:

  • 2,4-Dimethoxybenzyl alcohol is oxidized to 2,4-dimethoxybenzaldehyde under phase-transfer conditions using hypochlorite ().
  • 4-Methoxybenzyl alcohol reacts with Dibromo-5,5-dimethylhydantoin (DBDMH) to form 4-methoxybenzaldehyde ().
  • This compound likely follows similar pathways, though reaction rates may differ due to ethoxy groups’ electron-donating effects .
Acid-Catalyzed Reactions:
  • 2,5-Dimethoxybenzyl alcohol reacts with acids to form esters or ethers, a property shared with this compound ().
  • 4-Hydroxybenzyl alcohol undergoes esterification but requires protection of the hydroxyl group for selective reactions .

Q & A

Q. What are the optimal synthetic routes for 2,4-Diethoxybenzyl alcohol, and how can purity be maximized?

  • Methodological Answer : A common approach involves the Williamson ether synthesis, where benzyl alcohol derivatives undergo alkylation with diethyl sulfate or ethyl halides under basic conditions (e.g., NaOH or K₂CO₃). For example, describes a similar procedure for synthesizing dichlorophenoxy derivatives via acid-catalyzed esterification, which can be adapted by substituting starting materials . To ensure high purity, recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Purity verification via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (as in ) is critical .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Based on analog data (e.g., 3,4-Diethoxybenzyl alcohol in ), store the compound in airtight, light-resistant containers at 2–8°C. Avoid prolonged exposure to moisture, acidic/basic conditions, or oxidizing agents. Stability tests under inert atmospheres (N₂/Ar) are advised for long-term storage. Degradation products can be monitored via periodic FT-IR or NMR analysis .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :
Technique Application References
GC-MS/MS Quantification and impurity profiling using DI-HS-SPME extraction
¹H/¹³C NMR Structural elucidation (e.g., ethoxy group confirmation at δ 1.2–1.4 ppm for CH₃ and δ 3.4–4.0 ppm for OCH₂)
HPLC Purity assessment with UV detection (λ = 254 nm)

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity under acidic conditions be resolved?

  • Methodological Answer : Discrepancies in reactivity (e.g., ether cleavage vs. stability) may arise from varying acid strengths or reaction times. Systematic studies using controlled conditions (e.g., HCl concentration, temperature) with real-time monitoring (e.g., in situ FT-IR or LC-MS) are critical. For example, outlines protocols for benzyl alcohol reactions with HCl, which can be modified to test this compound . Compare results with computational models (DFT calculations) to predict bond dissociation energies .

Q. What strategies minimize byproduct formation during this compound’s use in multi-step syntheses?

  • Methodological Answer : Byproducts often arise from over-alkylation or oxidation. To mitigate:
  • Use stoichiometric control and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity .
  • Employ protective groups (e.g., TMS ethers) for hydroxyl moieties during subsequent reactions .
  • Monitor reaction progress via TLC or inline spectroscopy to terminate reactions at optimal conversion points .

Q. How can researchers design experiments to evaluate this compound’s potential as a pharmaceutical intermediate?

  • Methodological Answer :
  • Step 1 : Assess bioactivity via in vitro assays (e.g., antioxidant capacity using DPPH radical scavenging, as in for hydroxybenzyl analogs) .
  • Step 2 : Investigate metabolic stability using liver microsomes and LC-MS metabolite profiling .
  • Step 3 : Optimize solubility (e.g., co-solvents like DMSO or cyclodextrin inclusion complexes) based on solubility parameters from .

Key Considerations for Data Interpretation

  • Contradictions in Safety Data : While inhalation toxicity data for this compound are lacking, extrapolate from structurally similar compounds (e.g., 2,4-Dichlorobenzyl alcohol in ). Conduct in vitro cytotoxicity assays (e.g., MTT on lung epithelial cells) to address gaps .
  • Ecological Impact : Follow protocols in for waste disposal, including neutralization before incineration or professional bioremediation .

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